molecular formula C7H13Br B2763700 1-(Bromomethyl)-3-ethylcyclobutane CAS No. 1399664-45-9

1-(Bromomethyl)-3-ethylcyclobutane

Cat. No.: B2763700
CAS No.: 1399664-45-9
M. Wt: 177.085
InChI Key: IXCXVKXFPKRGDE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Cyclobutane (B1203170) Synthesis

The journey into the world of cyclobutanes began in 1907 when Richard Willstätter first synthesized the parent compound, cyclobutane, through the hydrogenation of cyclobutene (B1205218). wikipedia.orgnih.gov Early methods for preparing cyclobutanes included the dimerization of alkenes under UV light and the dehalogenation of 1,4-dihalobutanes with reducing metals. wikipedia.org Historically, the first described [2+2] photocycloaddition was the dimerization of thymoquinone, discovered by Liebermann in 1877. acs.org

Over the decades, the synthetic toolbox for creating these four-membered rings has expanded dramatically. Modern techniques include photochemical and transition-metal-catalyzed [2+2] cycloadditions, ring expansions of cyclopropylcarbinyl precursors, and cyclobutanone (B123998) syntheses. baranlab.orgnih.govnih.gov The development of visible-light photocatalysis, often using catalysts like Ru(bipy)₃Cl₂, has provided efficient pathways for [2+2] enone cycloadditions. organic-chemistry.org Furthermore, recent advancements have focused on achieving enantioselectivity, a crucial aspect for pharmaceutical applications, through methods like cascade reactions involving asymmetric allylic etherification followed by [2+2] cycloaddition. chemistryviews.org Ring contraction of readily available pyrrolidines has also emerged as a stereospecific route to multisubstituted cyclobutanes. nih.govnih.gov

Conformational Aspects and Strain Energy of Cyclobutane Ring Systems

Cyclobutane rings are characterized by significant ring strain, a consequence of deviations from ideal bond angles and torsional strain from eclipsing hydrogen atoms. masterorganicchemistry.com The total strain energy of cyclobutane is approximately 26.3 kcal/mol (or 110 kJ/mol), which is slightly less than that of cyclopropane (B1198618). nih.govlibretexts.orglibretexts.org If the cyclobutane ring were perfectly planar, the internal C-C-C bond angles would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. This deviation contributes to angle strain. libretexts.org

To alleviate some of the torsional strain that would arise from all hydrogen atoms being eclipsed in a planar conformation, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation. libretexts.orglibretexts.orgdalalinstitute.com In this conformation, one carbon atom is bent at an angle of about 25-35° to the plane of the other three. dalalinstitute.comyoutube.com This puckering reduces the eclipsing of adjacent C-H bonds, although it slightly worsens the angle strain by decreasing the bond angles to around 88°. libretexts.orglibretexts.orgsaskoer.ca The barrier for the interconversion between equivalent puckered conformations is low, allowing for rapid "ring flipping" at room temperature. slideshare.net

CycloalkaneStrain Energy (kcal/mol)
Cyclopropane28.1
Cyclobutane26.3
Cyclopentane (B165970)7.1
Cyclohexane~0

This table compares the strain energies of common cycloalkanes, highlighting the significant strain in cyclobutane. nih.gov

Overview of Halogenated Alkanes as Synthetic Intermediates

Halogenated hydrocarbons, or haloalkanes, are organic compounds where one or more hydrogen atoms have been replaced by a halogen. libretexts.org They are exceptionally versatile building blocks in organic synthesis. alfa-chemistry.comsigmaaldrich.com The carbon-halogen bond is polar, with the carbon atom being electron-deficient, making it susceptible to attack by nucleophiles. This reactivity allows haloalkanes to participate in a wide range of transformations.

The primary reactions of haloalkanes include nucleophilic substitution and elimination. In nucleophilic substitution, a nucleophile replaces the halogen atom. alfa-chemistry.com For primary bromoalkanes like 1-(bromomethyl)-3-ethylcyclobutane, this typically occurs via an S_N2 mechanism, where the bond-making and bond-breaking steps happen simultaneously. studymind.co.uk Common nucleophiles include hydroxide (B78521), alkoxides, and ammonia (B1221849), leading to the formation of alcohols, ethers, and amines, respectively. physicsandmathstutor.com The reactivity of haloalkanes in these reactions is dependent on the nature of the halogen, with the C-Br bond being weaker and more reactive than the C-Cl bond. physicsandmathstutor.com

Elimination reactions, often competing with substitution, can occur under basic conditions to form alkenes. Furthermore, bromoalkanes are precursors for organometallic reagents, such as Grignard reagents, which are invaluable for forming new carbon-carbon bonds.

Rationale for Research Focus on this compound as a Model System

The compound this compound serves as a valuable model system for several reasons. It combines the unique structural features of a substituted cyclobutane ring with the well-defined reactivity of a primary bromoalkane. The presence of the ethyl group at the 3-position introduces stereochemical considerations, making it a useful substrate for studying the diastereoselectivity of reactions on the cyclobutane scaffold.

Research on this molecule and its analogs allows for the exploration of:

Stereocontrolled Synthesis : Developing methods to control the cis and trans relationship between the bromomethyl and ethyl groups is a fundamental challenge. The synthesis of 1,3-disubstituted cyclobutanes is of particular interest as these motifs are valuable in drug design. bohrium.combohrium.com

Reaction Mechanisms : The strained nature of the cyclobutane ring can influence the rates and pathways of substitution and elimination reactions at the bromomethyl group. Studying these reactions provides insight into how the ring's strain and conformation affect the transition states of these processes.

Preparation of Novel Derivatives : The bromomethyl group is a versatile handle for introducing a wide array of functional groups. This allows this compound to be a precursor for a library of novel 1,3-disubstituted cyclobutane derivatives, which can then be screened for biological activity or used as building blocks in the synthesis of more complex molecules. ontosight.aimdpi.com The introduction of a cyclobutane fragment is often used to impose conformational restriction in medicinal chemistry. ru.nllifechemicals.com

Current Challenges and Opportunities in Cyclobutane Chemistry

Despite significant progress, challenges in cyclobutane chemistry persist. A primary hurdle is the development of general and highly stereoselective methods for synthesizing multisubstituted cyclobutanes. nih.gov Achieving regio- and enantiocontrol in [2+2] cycloadditions, especially between two different alkenes, remains a difficult task. chemistryviews.orgacs.org

However, these challenges present exciting opportunities. The unique three-dimensional structure of cyclobutanes makes them attractive scaffolds in medicinal chemistry, where they can serve as bioisosteres for other groups, improve metabolic stability, and provide novel intellectual property. nih.govru.nl There is a growing interest in using functionalized cyclobutanes as building blocks for bioactive compounds, including anticancer and antimicrobial agents. researchgate.netru.nlopenmedicinalchemistryjournal.com The development of new catalytic systems, including organocatalysts and photocatalysts, continues to open up new avenues for efficient and selective cyclobutane synthesis. acs.org Moreover, the strain energy inherent in the cyclobutane ring can be harnessed as a driving force for ring-opening and rearrangement reactions, providing access to other complex molecular architectures. rsc.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3-ethylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-2-6-3-7(4-6)5-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCXVKXFPKRGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 1 Bromomethyl 3 Ethylcyclobutane

Retrosynthetic Analysis for Construction of the Cyclobutane (B1203170) Core

A retrosynthetic approach is crucial for devising efficient synthetic routes to complex molecules like 1-(Bromomethyl)-3-ethylcyclobutane. This involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

Disconnection Strategies Involving [2+2] Cycloadditions

The most direct and widely employed method for constructing a cyclobutane ring is the [2+2] cycloaddition reaction. kib.ac.cn This powerful strategy involves the union of two doubly bonded systems to form a four-membered ring. acs.org For this compound, a plausible disconnection involves breaking the C1-C2 and C3-C4 bonds, leading to two alkene precursors. One potential set of synthons would be a substituted allene (B1206475) and an alkene. nih.govacs.org Lewis acid-promoted [2+2] cycloadditions of electron-deficient allenes or ketenes with alkenes have been shown to produce cyclobutanes with good control over stereochemistry. researchgate.net

Another prominent [2+2] cycloaddition strategy involves the reaction of a keteniminium salt with an alkene, which is a reliable method for synthesizing substituted cyclobutylamines that could potentially be converted to the target compound. kib.ac.cn The use of visible light-absorbing transition metal complexes can also facilitate the [2+2] cycloaddition of 1,3-dienes, offering a milder alternative to high-energy UV radiation. nih.gov

Disconnection Strategies Involving Ring Contraction Reactions

Ring contraction reactions provide an alternative pathway to cyclobutanes from larger, more readily available cyclic precursors. chemistryviews.orgnih.gov A five-membered ring, such as a substituted cyclopentane (B165970) or pyrrolidine (B122466) derivative, can be envisioned as a precursor to the 3-ethylcyclobutane core. For instance, the stereoselective contraction of polysubstituted pyrrolidines to cyclobutanes has been achieved using reagents like hydroxy(tosyloxy)iodobenzene (HTIB). chemistryviews.orgacs.org This method proceeds through a proposed 1,4-biradical intermediate. acs.org

The Wolff rearrangement of cyclic α-diazoketones is another classic ring contraction method that has been successfully applied to the synthesis of cyclobutane derivatives. nih.govwikipedia.org This reaction involves the extrusion of nitrogen gas and subsequent rearrangement to form a ketene (B1206846), which can then undergo further transformations.

Disconnection Strategies Involving Intramolecular Cyclizations

Intramolecular cyclization strategies offer a powerful means to construct the cyclobutane ring with a high degree of regio- and stereocontrol. rsc.org This approach involves forming one of the C-C bonds of the cyclobutane ring from a linear precursor that already contains the other three carbon atoms. For example, an appropriately substituted 1,4-dihalide or a γ-hydroxynitrile could serve as a precursor. Intramolecular nucleophilic substitution or radical cyclization are common methods to effect these transformations. researchgate.netrsc.org

Forward Synthesis Approaches for the Cyclobutane Framework

Based on the retrosynthetic analysis, several forward synthesis approaches can be proposed for this compound.

Photoinduced [2+2] Cycloaddition Reactions

Photoinduced [2+2] cycloaddition is a cornerstone of cyclobutane synthesis. acs.org This reaction typically involves the excitation of an alkene to its triplet state, which then adds to a ground-state alkene to form the cyclobutane ring. harvard.edu The reaction can be initiated by direct irradiation or through the use of a photosensitizer. acs.org

For the synthesis of a 1,3-disubstituted cyclobutane like the target molecule, the reaction between two different alkenes (a cross-cycloaddition) would be required. A potential reaction could involve the photocycloaddition of an allyl halide with an appropriate alkene. Short synthetic sequences starting with the photosensitized [2+2] cycloaddition of maleic anhydride (B1165640) with allyl alcohol have been used to create 1,2,3-trisubstituted cyclobutanes. rsc.org

Achieving stereocontrol in [2+2] photocycloadditions is a significant challenge, particularly in intermolecular reactions. The stereochemical outcome is often dependent on the reaction conditions and the nature of the substrates. mdpi.com Chiral catalysts, such as Brønsted acids, have been successfully employed to induce high levels of enantioselectivity in [2+2] photocycloadditions. nih.govthieme-connect.com These catalysts can activate the substrate towards photoexcitation and create a chiral environment that directs the approach of the second alkene. thieme-connect.com For instance, a BINOL-derived phosphoramide (B1221513) Brønsted acid has been shown to catalyze the excited-state [2+2] cycloaddition of α,β-unsaturated carbonyl compounds and alkenes with high enantio- and diastereoselectivity. thieme-connect.com

Table 1: Examples of Stereocontrolled [2+2] Photocycloadditions

ReactantsCatalyst/ConditionsProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
C-cinnamoylimidazolesChiral Brønsted acid, visible lightTruxinate natural productsHighHigh nih.gov
α,β-Unsaturated carbonyls, alkenesBINOL-derived phosphoramide Brønsted acidtrans-cis cyclobutanesHighHigh thieme-connect.com
Isoquinolone, various alkenesChiral hydrogen-bonding templateTricyclic cyclobutane derivativesExcellentOutstanding mdpi.com
Regioselectivity Considerations

In the synthesis of 1,3-disubstituted cyclobutanes, achieving the correct regiochemistry is paramount. The formation of 1,2- or 1,1-disubstituted isomers as byproducts can significantly lower the yield of the desired product. The choice of synthetic methodology and the nature of the starting materials play a crucial role in directing the regiochemical outcome. For instance, in [2+2] cycloaddition reactions, the electronic properties and steric hindrance of the substituents on the alkene and ketene (or ketene equivalent) components dictate the regioselectivity of the cycloaddition. masterorganicchemistry.com Similarly, in ring contraction or intramolecular insertion reactions, the position of activating groups or precursors for reactive intermediates will determine the final substitution pattern on the cyclobutane ring. prepchem.combldpharm.com

Thermal [2+2] Cycloaddition Reactions (e.g., Ketene-Alkene Cycloadditions)

Thermal [2+2] cycloaddition reactions represent a powerful tool for the construction of cyclobutane rings. mdpi.com The reaction between a ketene and an alkene is a well-established method for forming cyclobutanones, which can then be further functionalized. rsc.org For the synthesis of a 1,3-disubstituted cyclobutane, the cycloaddition of a ketene with an appropriately substituted alkene is a viable strategy.

Ketenes, being highly reactive, can be generated in situ from various precursors, such as acid chlorides with a non-nucleophilic base. vaia.com The cycloaddition is believed to proceed through a concerted [π2s + π2a] mechanism, where the ketene approaches the alkene in a suprafacial-antarafacial manner. unimi.it This geometric constraint has significant implications for the stereochemistry of the product.

An intramolecular variant of the ketene-alkene cycloaddition can also be employed to construct bicyclic systems containing a cyclobutanone (B123998) ring. organic-chemistry.orgillinois.edu The regioselectivity in these intramolecular cycloadditions is influenced by the length and nature of the tether connecting the ketene and alkene moieties, as well as the substitution pattern on the alkene. masterorganicchemistry.comillinois.edu For example, the formation of a five-membered ring fused to the cyclobutanone is generally favored over a six-membered ring. organic-chemistry.org

A potential route to a precursor for this compound could involve the [2+2] cycloaddition of an ethyl-substituted ketene with ethylene (B1197577) or a vinyl equivalent. rsc.orgutwente.nl The resulting cyclobutanone would possess the desired 1,3-substitution pattern.

Table 1: Examples of Thermal [2+2] Cycloaddition Reactions for Cyclobutanone Synthesis

Ketene PrecursorAlkeneProductReference
Phenoxyacetyl chlorideAlkenyl etherPolycyclic cyclobutanone organic-chemistry.org
Unsaturated acid chloridesInternal alkeneBicyclo[3.2.0]heptan-6-one rsc.org
Diaryl, dialkyl, or alkyl/aryl acyl chloridesUnactivated alkenesDisubstituted cyclobutanones unimi.it

Ring Contraction from Larger Cyclic Systems (e.g., Pyrrolidines)

Ring contraction reactions provide an alternative pathway to substituted cyclobutanes from more readily available larger ring systems, such as pyrrolidines. illinois.eduwikipedia.org A notable method involves the stereoselective synthesis of cyclobutanes from polysubstituted pyrrolidines. prepchem.comchemtube3d.comsmolecule.com This transformation is mediated by the in situ generation of an iodonitrene species, which reacts with the pyrrolidine to form a reactive 1,1-diazene intermediate. wikipedia.org Subsequent extrusion of nitrogen gas generates a 1,4-biradical, which undergoes rapid cyclization to form the cyclobutane ring. prepchem.com The stereospecificity of this reaction is a key advantage, allowing for the controlled synthesis of complex cyclobutane structures. chemtube3d.com

The substitution pattern on the starting pyrrolidine directly translates to the substitution on the resulting cyclobutane. Therefore, a suitably substituted pyrrolidine, for instance, a 3-ethyl-pyrrolidine derivative, could theoretically be converted to a 1-ethyl-cyclobutane precursor.

Table 2: Ring Contraction of Substituted Pyrrolidines to Cyclobutanes

Pyrrolidine Substituent PatternReagentsProductKey FeaturesReference
PolysubstitutedHTIB, NH₄-carbamate, TFEMultisubstituted cyclobutaneStereoselective, tolerates various functional groups wikipedia.org
α-Aryl substitutedIodonitreneα-Aryl cyclobutaneRadical pathway, stereospecific prepchem.com
cis-2,5-dicarboxylateHTIB, NH₄-carbamatecis-1,2-dicarboxylate cyclobutaneDiastereoselective chemtube3d.com

Intramolecular Carbene/Carbenoid Insertions for Ring Formation

Intramolecular C-H insertion reactions of carbenes or carbenoids offer a direct method for the formation of cyclic compounds, including cyclobutanes. doubtnut.com These reactions involve the generation of a reactive carbene species, typically from a diazo compound, which then inserts into a C-H bond within the same molecule to form a new carbon-carbon bond. snnu.edu.cngoogle.com

The regioselectivity of the C-H insertion is a critical aspect of this methodology. In general, insertions into tertiary C-H bonds are favored over secondary and primary C-H bonds. The use of rhodium (II) catalysts is common for these transformations, and the ligand environment around the metal center can be tuned to influence the selectivity of the insertion. bldpharm.com For the synthesis of a 1,3-disubstituted cyclobutane, a precursor with a diazo group and an ethyl substituent at appropriate positions would be required. The carbene generated would then need to selectively insert into a γ-C-H bond to form the cyclobutane ring.

For example, a hypothetical precursor such as 4-ethyl-1-diazopentan-5-one could, upon decomposition and intramolecular C-H insertion, potentially yield 3-ethylcyclobutanone.

Rearrangement Reactions (e.g., Pinacol (B44631) Rearrangements)

Pinacol-type rearrangements are valuable transformations for constructing and modifying carbocyclic skeletons. wikipedia.orgmasterorganicchemistry.com The classic pinacol rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. masterorganicchemistry.com This reaction can be adapted for the synthesis of cyclobutanes, often involving a ring expansion of a cyclopropane (B1198618) derivative or a ring contraction of a cyclopentane derivative. smolecule.comaklectures.com

For instance, the pinacol-type rearrangement of γ-hydroxycyclopropylcarbinols can lead to the formation of 2-substituted cyclobutanones. smolecule.com The stereochemistry of the starting cyclopropylcarbinol can influence the stereochemical outcome of the rearrangement. One could envision a pathway where a suitably substituted 1,2-diol on a cyclopentane ring undergoes a pinacol-type rearrangement to form a 1,3-disubstituted cyclobutane derivative. aklectures.com A hypothetical example could be the rearrangement of 1,2-bis(1-hydroxyethyl)cyclopropane to form a derivative of 3-ethylcyclobutanone. masterorganicchemistry.com

Introduction and Functionalization of Substituents

Strategies for Bromomethyl Group Installation

Once the 1-ethyl-3-substituted cyclobutane core is established, the final step is the introduction of the bromomethyl group. A common and effective strategy is the bromination of a corresponding alcohol. For example, a precursor such as (3-ethylcyclobutyl)methanol could be synthesized and subsequently converted to this compound.

The synthesis of (3-ethylcyclobutyl)methanol could potentially be achieved through the reduction of a corresponding carboxylic acid or ester. A known synthesis of 1-acetyl-3-ethylcyclobutane from 3-ethylcyclobutane-1-carboxylic acid provides a plausible starting point. prepchem.com The acetyl group can be reduced to a secondary alcohol, which can then be subjected to bromination.

Common brominating agents for converting primary alcohols to alkyl bromides include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). Another method involves the use of triphenylphosphine (B44618) and bromine. A procedure for the synthesis of (bromomethyl)cyclobutane (B93029) from cyclobutanemethanol (B45166) using triphenylphosphite and bromine has been reported with good yield. masterorganicchemistry.com This method could likely be adapted for the bromination of (3-ethylcyclobutyl)methanol.

An alternative, more direct approach is the free-radical bromination of an alkyl-substituted cyclobutane. nou.edu.ng However, this method often suffers from a lack of selectivity, potentially leading to a mixture of brominated products where bromine is substituted at different positions on the ring and the alkyl chain. nou.edu.ng The selectivity of free-radical bromination is highly dependent on the stability of the radical intermediate. zu.edu.jo

Table 3: Potential Precursors and Bromination Methods

PrecursorBromination ReagentProductReference (Analogous Reactions)
(3-Ethylcyclobutyl)methanolPBr₃ or HBrThis compound nou.edu.ng
(3-Ethylcyclobutyl)methanolTriphenylphosphite, Br₂This compound masterorganicchemistry.com
1-Ethyl-3-methylcyclobutaneBr₂, hvMixture of brominated isomers nou.edu.ng
Bromination of Hydroxymethyl Precursors

A primary and reliable method for synthesizing this compound involves the bromination of a corresponding hydroxymethyl precursor, namely (3-ethylcyclobutyl)methanol. This transformation is a standard functional group interconversion in organic synthesis. The hydroxyl group of the precursor is converted into a good leaving group, which is then displaced by a bromide ion. Several reagents are effective for this purpose, each with its own set of reaction conditions and efficiencies.

Common brominating agents include phosphorus tribromide (PBr₃) and the combination of carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃), known as the Appel reaction. The choice of reagent can depend on the scale of the reaction and the presence of other functional groups in the molecule.

Table 1: Comparison of Common Reagents for Bromination of (3-ethylcyclobutyl)methanol

Reagent System Typical Solvent Temperature (°C) Key Advantages
PBr₃ Diethyl ether, THF 0 to reflux High efficiency, readily available
CBr₄ / PPh₃ Dichloromethane (B109758), THF 0 to 25 Mild conditions, good for sensitive substrates
HBr (aq) Water, or no solvent Varies (often high) Atom economical, inexpensive
Radical Bromination Approaches

An alternative strategy for introducing the bromine atom is through the radical bromination of a methyl-substituted precursor, such as 1-ethyl-3-methylcyclobutane. This method utilizes a free-radical chain reaction, typically initiated by UV light or a radical initiator like AIBN, with a brominating agent such as N-Bromosuccinimide (NBS).

The selectivity of radical bromination is a critical factor. Bromine radicals are highly selective, preferentially abstracting hydrogen atoms from the most substituted carbon. The order of reactivity is tertiary (3°) > secondary (2°) > primary (1°). vaia.com In the case of 1-ethyl-3-methylcyclobutane, there are primary, secondary, and tertiary C-H bonds. The bromination would be expected to occur predominantly at the tertiary carbon bearing the ethyl group, but would also yield products from bromination at the methyl group and the cyclobutane ring's secondary positions. vaia.com This lack of perfect regioselectivity can lead to a mixture of isomeric products, necessitating purification.

Table 2: Relative Reactivity of C-H Bonds in Radical Bromination

C-H Bond Type Relative Rate of Abstraction (at 40°C) Potential Bromination Site on Precursor
Primary (1°) 1 -CH₃
Secondary (2°) 82 -CH₂- (ring)

Strategies for Ethyl Group Installation

The introduction of the ethyl group onto the cyclobutane ring is a key step that can be accomplished through several different synthetic strategies.

Alkylation Reactions

Alkylation reactions provide a direct method for forming the carbon-carbon bond required to attach the ethyl group. A common approach involves the use of a cyclobutanone derivative as a substrate. The ketone is first deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate is then reacted with an ethyl electrophile, such as ethyl iodide or ethyl bromide, in an Sₙ2 reaction to install the ethyl group at the α-position. The resulting 3-ethylcyclobutanone can then be further functionalized. masterorganicchemistry.com

Table 3: Components for Alkylation of Cyclobutanone Derivatives

Base Electrophile Typical Solvent
Lithium diisopropylamide (LDA) Ethyl iodide (CH₃CH₂I) Tetrahydrofuran (THF)
Sodium hydride (NaH) Ethyl bromide (CH₃CH₂Br) Dimethylformamide (DMF)
Cross-Coupling Methodologies

Modern synthetic chemistry offers powerful cross-coupling reactions, particularly those catalyzed by palladium, for the formation of C(sp²)-C(sp³) or C(sp³)-C(sp³) bonds. acs.orgresearchgate.net To install an ethyl group on a cyclobutane ring, a Suzuki-Miyaura or Negishi coupling could be employed.

For a Suzuki coupling, a cyclobutane-containing organoboron compound (e.g., a boronic acid or ester) would be coupled with an ethyl halide in the presence of a palladium catalyst and a base. Conversely, an ethylboronic acid could be coupled with a bromocyclobutane (B1266235) derivative. organic-chemistry.org These methods are often characterized by their high functional group tolerance and mild reaction conditions.

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions

Coupling Type Cyclobutane Reagent Ethyl Reagent Catalyst Example
Suzuki-Miyaura Cyclobutylboronic acid Ethyl bromide Pd(PPh₃)₄
Negishi Bromocyclobutane Ethylzinc chloride PdCl₂(dppf)

Stereoselective and Enantioselective Synthesis

Controlling the three-dimensional arrangement of the substituents on the cyclobutane ring is crucial for many applications. The synthesis of specific stereoisomers (e.g., cis or trans) of this compound requires stereoselective methods.

Chiral Auxiliary-Based Approaches

One of the most effective strategies for controlling stereochemistry during the synthesis of chiral molecules is the use of a chiral auxiliary. numberanalytics.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate molecule to direct the stereochemical course of a subsequent reaction. rsc.org After the desired stereocenter(s) have been set, the auxiliary is removed.

In the context of cyclobutane synthesis, a chiral auxiliary can be used in [2+2] cycloaddition reactions. rsc.orgresearchgate.net For instance, an alkene bearing a chiral auxiliary, such as an Evans oxazolidinone, can be reacted with a ketene. rsc.org The bulky, stereodefined auxiliary blocks one face of the alkene, forcing the ketene to add to the opposite face. This results in the formation of a cyclobutanone with a high degree of diastereoselectivity. mdpi.com The resulting diastereomerically enriched cyclobutane can then be isolated and the auxiliary cleaved to yield an enantiomerically enriched product, which can be further elaborated to the target molecule. The stereochemistry of the final product is directly related to the chirality of the auxiliary used. numberanalytics.com

Table 5: Examples of Chiral Auxiliaries in Asymmetric Cyclobutane Synthesis

Chiral Auxiliary Typical Reaction Type Achievable Diastereomeric Excess (d.e.)
Evans Oxazolidinones [2+2] Cycloaddition, Alkylation >95%
Samp/Ramp Hydrazones Alkylation of ketones >90%
Oppolzer's Sultam Conjugate addition, Cycloaddition >98%

Asymmetric Catalysis in Cyclobutane Formation

The direct asymmetric synthesis of the 1,3-disubstituted cyclobutane skeleton of this compound is a significant challenge. While specific methods for this exact molecule are not widely documented, general strategies in asymmetric catalysis for cyclobutane formation can be adapted. A plausible approach involves the catalytic asymmetric [2+2] cycloaddition of a suitable alkene and ketene or a related species.

For instance, a chiral catalyst could be employed in the reaction of ethylketene with a vinyl bromide equivalent to construct the cyclobutanone precursor, 3-ethyl-cyclobutanone. Subsequent reduction and bromination would then yield the target molecule. Rhodium(II) and copper(I) complexes with chiral ligands have shown considerable success in catalyzing asymmetric [2+2] cycloadditions, offering a potential route to enantioenriched cyclobutane intermediates. nih.gov Another advanced strategy involves the cage-confined asymmetric photocatalysis, which can facilitate cross [2+2] photocycloaddition reactions with high enantioselectivity. nih.gov

Table 1: Potential Catalytic Systems for Asymmetric Cyclobutane Precursor Synthesis

Catalyst Type Ligand Example Potential Reaction Key Advantage
Rhodium(II) Carboxylate Chiral Dirhodium Tetracarboxylates [2+2] Cycloaddition High turnover, control over stereoselectivity. acs.org
Copper(I) Bisoxazoline (BOX) (R,R)-Ph-BOX [2+2] Cycloaddition Readily available ligands, good enantioselectivity.
Chiral Cage Photoreactor Enzyme-mimetic Cages Cross [2+2] Photocycloaddition High enantioselectivity for challenging substrates. nih.gov

These catalytic systems would aim to produce a chiral precursor, such as (1R,3S)-3-ethylcyclobutanol or a related ester, which would then be converted to the final product, preserving the stereochemistry.

Diastereoselective Functionalization of Precursors

An alternative to direct asymmetric synthesis is the diastereoselective functionalization of a pre-existing cyclobutane ring. This approach would typically start from an achiral or racemic 3-ethylcyclobutane derivative. A key precursor could be 3-ethylcyclobutylmethanol. The conversion of the hydroxyl group to a bromomethyl group can be achieved through various methods, such as the Appel reaction (using CBr₄ and PPh₃) or by treatment with phosphorus tribromide (PBr₃).

The challenge lies in controlling the diastereoselectivity if the starting alcohol is chiral. The stereochemistry of the starting material can direct the outcome of the reaction. For example, the bromination of a stilbene (B7821643) derivative within a porous metal-organic framework (MOF) has been shown to proceed with high diastereoselectivity, as the rigid framework controls the access of the reagent to the reaction site. nih.gov While not directly applicable to the open-chain precursor of our target molecule, this highlights the principle of using a constrained environment to influence stereochemical outcomes.

Recent studies on the 1,3-nitrooxygenation of bicyclo[1.1.0]butanes have demonstrated excellent diastereoselectivity in accessing 1,1,3-trisubstituted cyclobutanes. rsc.org Such radical reactions, which are often catalyst-free, provide a pathway to highly functionalized cyclobutane scaffolds that could be further elaborated to the desired product. rsc.org

Process Optimization and Green Chemistry Considerations in Synthesis

Modern chemical synthesis places a strong emphasis on process optimization and green chemistry to minimize environmental impact, reduce costs, and enhance safety.

Solvent Selection and Minimization

The choice of solvent is critical in any chemical process, impacting reaction rates, yields, and environmental footprint. For the synthesis of this compound, particularly in the bromination step of a precursor like 3-ethylcyclobutylmethanol, the solvent must be inert to the reactive brominating agents. Traditional solvents for such transformations include chlorinated hydrocarbons like dichloromethane (DCM) or carbon tetrachloride (CCl₄), which are now recognized as environmentally hazardous.

Green chemistry encourages the use of safer, more sustainable alternatives. researchgate.net Ionic liquids, deep eutectic solvents, and even water (in micellar systems) are being explored as greener reaction media. researchgate.netmdpi.comresearchgate.net For the bromination step, a polar aprotic solvent with good solubility for the reactants and reagents would be ideal. The principle of solvent minimization, through higher concentration reactions or flow chemistry, is also a key aspect of green process design. rsc.org

Table 2: Comparison of Potential Solvents for the Bromination of 3-Ethylcyclobutylmethanol

Solvent Green Chemistry Consideration Potential Issues
Dichloromethane (DCM) Traditional solvent, effective. Volatile, suspected carcinogen, high environmental impact. researchgate.net
Acetonitrile Lower toxicity than chlorinated solvents. Flammable, derived from fossil fuels. rsc.org
2-Methyltetrahydrofuran (2-MeTHF) Bio-based, lower toxicity. Can form peroxides.
Cyclopentyl methyl ether (CPME) Low peroxide formation, high boiling point, easy recovery. Higher cost.

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are inherently greener as they generate less waste.

Let's consider a hypothetical synthesis of this compound from 3-ethylcyclobutylmethanol via the Appel reaction:

C₆H₁₃OH + CBr₄ + PPh₃ → C₇H₁₃Br + CHBr₃ + Ph₃PO

The molecular weight of the desired product, this compound (C₇H₁₃Br), is approximately 177.08 g/mol . The byproducts are bromoform (B151600) (CHBr₃, ~252.73 g/mol ) and triphenylphosphine oxide (Ph₃PO, ~278.28 g/mol ). The atom economy for this reaction is calculated as:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Products) x 100%

Atom Economy = (177.08 / (177.08 + 252.73 + 278.28)) x 100% ≈ 24.9%

Catalyst Recycling and Heterogeneous Catalysis

The use of expensive and often toxic heavy metal catalysts, such as rhodium, necessitates their efficient recovery and recycling. uu.nlnih.gov For the asymmetric synthesis of cyclobutane precursors, immobilizing the homogeneous catalyst on a solid support (heterogeneous catalysis) is a common strategy. rsc.org This allows for easy separation of the catalyst from the reaction mixture by filtration and its subsequent reuse.

Recent innovations include the use of coordination polymers or "catalyst-in-a-bag" systems, where a soluble catalyst is enclosed in a semipermeable membrane. nih.govrsc.org This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous systems. nih.gov For example, dirhodium catalysts have been successfully recycled over multiple cycles with minimal loss of activity or rhodium leaching. uu.nlnih.gov Developing a robust, recyclable catalytic system for the synthesis of a 3-ethylcyclobutane precursor would be a key step towards a sustainable manufacturing process for this compound. nih.gov

Chemical Reactivity and Mechanistic Pathways of 1 Bromomethyl 3 Ethylcyclobutane

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the synthetic utility of 1-(bromomethyl)-3-ethylcyclobutane. The general form of a nucleophilic substitution reaction is shown below, where "Nuc" represents a nucleophile. libretexts.org

General Reaction: Nuc:⁻ + Br-CH₂-(C₄H₆)-CH₂CH₃ → Nuc-CH₂-(C₄H₆)-CH₂CH₃ + Br⁻

Nucleophilic substitution at a primary carbon center, such as the one in this compound, predominantly proceeds via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. savemyexams.com This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. libretexts.org

Rate Law for SN2: Rate = k[this compound][Nucleophile]

The alternative SN1 (Substitution Nucleophilic Unimolecular) pathway is generally disfavored for primary alkyl halides. masterorganicchemistry.com This mechanism involves a two-step process initiated by the formation of a carbocation intermediate. masterorganicchemistry.com A primary carbocation is highly unstable, making this pathway energetically unfavorable under most conditions. However, the involvement of a strained cyclobutane (B1203170) ring can sometimes lead to rearrangements that might stabilize a carbocation, although direct SN1 at the primary center is unlikely.

The choice between SN1 and SN2 pathways is a classic example of kinetic versus thermodynamic control. The SN2 reaction is kinetically favored for primary substrates due to lower steric hindrance and the high energy of a primary carbocation intermediate. libretexts.org

FeatureSN1 PathwaySN2 PathwayFavored for this compound
Mechanism Two steps (carbocation intermediate)One step (concerted)SN2
Substrate Tertiary > Secondary >> PrimaryPrimary > Secondary >> TertiarySN2
Kinetics First-order (Rate = k[Substrate])Second-order (Rate = k[Substrate][Nuc])SN2
Nucleophile Weak nucleophiles are effectiveStrong nucleophiles are requiredSN2
Stereochemistry RacemizationInversion of configurationNot applicable at the reaction center

The cyclobutane ring in this compound possesses significant angle strain due to its bond angles of approximately 90°, a considerable deviation from the ideal 109.5° for sp³ hybridized carbons. This inherent strain can influence the reactivity of the attached bromomethyl group. While direct participation of the ring in the substitution reaction at the primary center is not typical, the strain can affect the stability of transition states and intermediates. Some studies on related cyclobutyl systems suggest that the strain can enhance the rates of both substitution and elimination reactions compared to their acyclic or less strained cyclic counterparts.

The choice of solvent plays a critical role in directing the outcome of nucleophilic substitution reactions.

Polar aprotic solvents , such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are ideal for SN2 reactions. savemyexams.com These solvents can solvate the cation but not the anion (nucleophile), leaving the nucleophile "naked" and more reactive.

Polar protic solvents , such as water, ethanol, and acetic acid, are capable of hydrogen bonding. They solvate both the cation and the anion, which can stabilize the leaving group but also shield the nucleophile, thus slowing down SN2 reactions. These solvents are generally preferred for SN1 reactions as they can stabilize the carbocation intermediate. masterorganicchemistry.com

For this compound, to maximize the yield of the SN2 product, a polar aprotic solvent would be the preferred choice.

Solvent TypeExamplesEffect on SN2 RateEffect on SN1 Rate
Polar Protic Water, Ethanol, MethanolDecreasesIncreases
Polar Aprotic Acetone, DMF, DMSOIncreasesNo significant effect
Non-polar Hexane, TolueneDecreasesDecreases

If a nucleophilic center is present within the same molecule, this compound derivatives can undergo intramolecular nucleophilic substitution to form bicyclic systems. For this to occur, a precursor molecule with a suitably positioned internal nucleophile would be required. The formation of such bicyclic structures is a key strategy in the synthesis of complex organic molecules. nih.govcsic.es The strain of the cyclobutane ring can be a driving force in certain rearrangements and cyclizations, leading to the formation of more stable ring systems. ugent.be For instance, treatment of a related bromomethylcyclobutane derivative with a silver salt has been shown to induce ring expansion to a cyclopentanone. ugent.be

Elimination Reactions (E1, E2, E1cb) and Formation of Unsaturated Derivatives

In the presence of a base, this compound can undergo elimination reactions to form alkenes. The primary mechanisms for this are the E2 and E1 pathways.

The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where the base removes a proton from a β-carbon while the leaving group departs from the α-carbon. openstax.org The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. libretexts.org

Rate Law for E2: Rate = k[this compound][Base]

The E1 (Elimination Unimolecular) reaction proceeds through a carbocation intermediate, similar to the SN1 reaction. iitk.ac.in It is generally favored for tertiary substrates and with weak bases. For a primary substrate like this compound, the E2 pathway is more likely, especially with a strong, non-nucleophilic base. iitk.ac.in

Regioselectivity: Elimination from this compound can potentially lead to two constitutional isomers, depending on which β-hydrogen is removed.

Zaitsev's Rule: This rule predicts that the more substituted (and generally more stable) alkene will be the major product. libretexts.orglibretexts.org This typically occurs with small, strong bases.

Hofmann's Rule: With a sterically hindered (bulky) base, such as potassium tert-butoxide, the less substituted alkene is often the major product due to the base preferentially attacking the less sterically hindered β-hydrogen. numberanalytics.comsaskoer.ca

Stereoselectivity: The E2 reaction has a stereochemical requirement for the β-hydrogen and the leaving group to be in an anti-periplanar conformation. libretexts.orgiitk.ac.in In a puckered cyclobutane ring, this conformational requirement will dictate which hydrogens can be removed and can influence the stereochemistry of the resulting double bond. For cyclic systems, this often means the leaving group and the hydrogen must be in a trans-diaxial arrangement. libretexts.org The rigidity of the cyclobutane ring can lead to high stereoselectivity in elimination reactions. alrasheedcol.edu.iq

Elimination ProductBase TypeGoverning Rule
More substituted alkene Small, strong base (e.g., EtO⁻)Zaitsev
Less substituted alkene Bulky, strong base (e.g., t-BuOK)Hofmann

Competition with Substitution Reactions

The primary bromomethyl group in this compound is susceptible to nucleophilic substitution reactions. However, the steric hindrance imposed by the adjacent cyclobutane ring and the ethyl group can influence the reaction mechanism and rate. In reactions with nucleophiles, a competition between SN2 and elimination pathways is expected.

Strong, unhindered nucleophiles will favor SN2 substitution, leading to the replacement of the bromine atom. For instance, reaction with sodium cyanide would likely yield 1-(cyanomethyl)-3-ethylcyclobutane. The use of polar aprotic solvents can facilitate this type of reaction.

Conversely, strong, bulky bases are more likely to induce elimination reactions (E2), resulting in the formation of an alkene. The presence of β-hydrogens on both the bromomethyl group and the cyclobutane ring provides multiple possibilities for elimination. The major product in such cases is often dictated by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene. vaia.com However, the use of a sterically hindered base may favor the formation of the Hofmann product, the less substituted alkene. vaia.com The choice of solvent also plays a crucial role, with polar protic solvents generally favoring substitution and non-polar or less polar solvents favoring elimination. chemguide.co.uk

The table below summarizes the expected major products under different reaction conditions.

ReagentSolventMajor Reaction PathwayMajor Product(s)
NaOH in acetonePolar aproticSN21-(hydroxymethyl)-3-ethylcyclobutane
NaOCH₃ in CH₃OHPolar proticSN2/E21-(methoxymethyl)-3-ethylcyclobutane and 1-ethyl-3-methylenecyclobutane
Potassium tert-butoxide in tert-butanolNon-polarE21-ethyl-3-methylenecyclobutane (Hofmann product)

Ring-Opening Reactions of the Cyclobutane Core

The inherent ring strain of the cyclobutane moiety in this compound makes it susceptible to ring-opening reactions under various conditions. bohrium.com These reactions can lead to the formation of linear butadiene derivatives and other rearranged products.

Thermal and Photochemical Ring Openings to Butadiene Derivatives

Under thermal conditions, cyclobutene (B1205218) derivatives typically undergo a conrotatory electrocyclic ring-opening to form 1,3-butadienes. pitt.edumasterorganicchemistry.com While this compound itself is a saturated cyclobutane, it can potentially be converted to a cyclobutene derivative through elimination, which could then undergo thermal ring-opening. The stereochemistry of the resulting diene is governed by the Woodward-Hoffmann rules. pitt.edu For instance, the thermal isomerization of 3-substituted cyclobutenes has been shown to yield specific E- and Z-isomers of the corresponding butadienes. rsc.org

Photochemical ring-opening of cyclobutenes, on the other hand, proceeds via a disrotatory pathway, leading to a different stereoisomer of the butadiene product compared to the thermal reaction. masterorganicchemistry.comresearchgate.net The specific products formed from this compound would depend on the initial formation of a cyclobutene intermediate and the subsequent photochemical conditions. nih.gov

Acid-Catalyzed Ring Opening Mechanisms

In the presence of a strong acid, the cyclobutane ring can be protonated, leading to a carbocation intermediate that can undergo ring-opening to alleviate ring strain. chimia.ch For this compound, protonation could occur on the bromine atom, followed by cleavage of the C-Br bond to form a primary carbocation, or on the cyclobutane ring itself. The resulting carbocation can then rearrange to a more stable secondary or tertiary carbocation before a nucleophile attacks. The products of such reactions are often a mixture of alcohols and rearranged alkenes. masterorganicchemistry.comlibretexts.org The reaction mechanism is complex and can involve both SN1 and SN2 character. chimia.chlibretexts.org

Base-Promoted Ring Opening Reactions

While less common than acid-catalyzed ring-opening, base-promoted pathways can occur, particularly with strong bases. pressbooks.pub In the case of this compound, a strong base could abstract a proton from a carbon adjacent to the bromomethyl group, leading to an E2 elimination to form a cyclobutene derivative as discussed earlier. Subsequent reaction with the base could potentially lead to ring-opening, although this is generally less facile than acid-catalyzed pathways. The reaction of 3-bromo-1-propanols with alkali has been shown to yield both oxetanes (intramolecular substitution) and olefins (1,4-elimination), indicating the complexity of base-induced reactions in strained systems. dss.go.th

Metal-Catalyzed Ring Opening and Rearrangement

Transition metals are known to catalyze the rearrangement of strained rings like cyclobutanes. bohrium.comacs.org These reactions often proceed through the formation of a metallacyclobutane intermediate. bohrium.com Catalysts based on rhodium, palladium, and iron have been shown to be effective in promoting the ring expansion and isomerization of cyclobutane derivatives. bohrium.comnih.govsnnu.edu.cn For this compound, a metal catalyst could insert into the C-C bonds of the cyclobutane ring, leading to various rearranged products, including cyclopentane (B165970) derivatives or linear alkenes. ugent.be The specific outcome would depend on the metal catalyst and the reaction conditions employed.

Radical Reactions and Bond Transformations

The carbon-bromine bond in this compound is susceptible to homolytic cleavage under radical conditions, typically initiated by light or a radical initiator. youtube.com This generates a primary cyclobutylmethyl radical. This radical can then participate in a variety of transformations.

One common radical reaction is halogenation, where the radical abstracts a halogen atom from a donor molecule. youtube.com For example, reaction with a radical bromine source would lead to the starting material, while reaction with a different halogen source could lead to halogen exchange.

The radical can also undergo addition to unsaturated systems or participate in cascade reactions. beilstein-journals.org The high reactivity of radicals allows for the formation of new carbon-carbon bonds under mild conditions. Furthermore, the strained cyclobutane ring can influence the regioselectivity of these radical reactions. The use of photoredox catalysis has emerged as a powerful tool for initiating radical ring-opening reactions of bicyclobutanes to synthesize functionalized cyclobutenes. nih.govrsc.org

The table below provides a summary of the potential products from various reaction types discussed.

Reaction TypeReagents/ConditionsPotential Products
Nucleophilic SubstitutionNaCN, DMF1-(cyanomethyl)-3-ethylcyclobutane
EliminationKOtBu, t-BuOH1-ethyl-3-methylenecyclobutane
Thermal Ring-OpeningHeat (via cyclobutene intermediate)Substituted 1,3-butadienes
Acid-Catalyzed Ring-OpeningH₂SO₄, H₂OMixture of alcohols and rearranged alkenes
Metal-Catalyzed RearrangementRh(I) or Pd(0) catalystCyclopentane derivatives, linear alkenes
Radical ReactionAIBN, Bu₃SnH1-ethyl-3-methylcyclobutane (reduction)

Homolytic Cleavage of the C-Br Bond

The carbon-bromine (C-Br) bond in this compound can undergo homolytic cleavage, a process where the two electrons in the covalent bond are distributed equally between the two separating fragments. libretexts.orgmaricopa.edu This type of bond breaking, also known as homolysis, typically requires an input of energy in the form of heat (thermolysis) or ultraviolet light (photolysis). libretexts.orgmaricopa.edu

The process results in the formation of two radical species: a bromine radical (Br•) and a (3-ethylcyclobutyl)methyl radical. chemistrysteps.comdoubtnut.com Radicals are highly reactive intermediates characterized by the presence of an unpaired electron. libretexts.orgchemistrysteps.com The mechanism of homolytic cleavage is represented using single-barbed or "fishhook" arrows to signify the movement of a single electron. chemistrysteps.com

Reaction: Homolytic Cleavage of this compound

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The stability of the resulting carbon-centered radical is a key factor in the feasibility of this process. Primary radicals, such as the (3-ethylcyclobutyl)methyl radical, are less stable than secondary or tertiary radicals, but their formation is a critical initiation step for subsequent radical reactions.

Radical Cyclization Cascades

Functional Group Interconversions and Derivatization

The bromomethyl group is a versatile handle for introducing a wide variety of other functional groups. ub.eduorganic-chemistry.org As a primary alkyl halide, this compound is an excellent substrate for nucleophilic substitution and other transformations.

Conversion to Alcohols, Ethers, and Amines

This compound readily undergoes nucleophilic substitution reactions (SN2) to yield a range of derivatives. The steric hindrance from the cyclobutane ring is minimal at the primary carbon, allowing for efficient backside attack by nucleophiles.

Alcohols: Treatment with hydroxide (B78521) ions (OH⁻), typically from a source like sodium hydroxide (NaOH) in an aqueous solution, displaces the bromide to form (3-ethylcyclobutyl)methanol. youtube.com

Ethers: The Williamson ether synthesis provides a classic and effective route to ethers from this substrate. libretexts.orglibretexts.org An alkoxide, generated by treating an alcohol with a strong base like sodium hydride (NaH), acts as the nucleophile to displace the bromide, forming a new carbon-oxygen bond. masterorganicchemistry.com

Amines: Primary amines can be synthesized via alkylation of ammonia (B1221849). libretexts.org However, this method often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation. libretexts.orgfiveable.me More controlled methods, such as the Gabriel synthesis using phthalimide (B116566) as an ammonia surrogate or the reaction with sodium azide (B81097) followed by reduction, provide primary amines with higher purity. libretexts.org

Table 1: Nucleophilic Substitution Reactions
Target Functional GroupNucleophile/ReagentProductTypical Conditions
AlcoholSodium Hydroxide (NaOH)(3-Ethylcyclobutyl)methanolAqueous or alcoholic solution, heat
Ether (e.g., Methoxy)Sodium Methoxide (CH₃ONa)1-(Methoxymethyl)-3-ethylcyclobutaneTHF or DMSO solvent
AmineAmmonia (NH₃) or Sodium Azide (NaN₃) followed by reduction(3-Ethylcyclobutyl)methanamineSealed tube for NH₃; LiAlH₄ for azide reduction

Carbon-Carbon Bond Forming Reactions (e.g., Organometallic Coupling)

The formation of new carbon-carbon bonds is central to building more complex molecular skeletons. Organometallic coupling reactions offer a powerful means to achieve this using this compound as a building block.

Gilman Reagents: Lithium diorganocuprates (R₂CuLi), known as Gilman reagents, are effective for coupling with primary alkyl halides. libretexts.orglibretexts.org The reaction of lithium di((3-ethylcyclobutyl)methyl)cuprate with another alkyl halide, or the reaction of this compound with a different Gilman reagent, can form a new C-C bond by replacing the bromine atom with an alkyl or aryl group. libretexts.orgpressbooks.pub

Suzuki-Miyaura Coupling: While the classic Suzuki reaction couples aryl or vinyl halides with boronic acids, modifications allow for the participation of sp³-hybridized carbons. libretexts.orgfiveable.me Palladium-catalyzed cross-coupling reactions can link the (3-ethylcyclobutyl)methyl group to various organic fragments, significantly increasing molecular complexity. bhu.ac.in The general mechanism involves oxidative addition of the alkyl bromide to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product. libretexts.orglibretexts.org

Table 2: Carbon-Carbon Bond Forming Reactions
Reaction NameOrganometallic ReagentCoupling PartnerGeneral Product
Gilman CouplingLithium dialkylcuprate (R₂CuLi)This compound1-Alkyl-3-ethylcyclobutane derivative
Suzuki-Miyaura CouplingPalladium Catalyst (e.g., Pd(PPh₃)₄)Organoborane (R-B(OR)₂)1-Aryl/vinyl-3-ethylcyclobutane derivative

Oxidation and Reduction Pathways

The bromomethyl group can also be subjected to oxidation or reduction to access other functional states.

Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde ((3-ethylcyclobutyl)carbaldehyde) or carboxylic acid ((3-ethylcyclobutane)carboxylic acid). Common oxidizing agents for converting alkyl halides to aldehydes include dimethyl sulfoxide (DMSO) based methods like the Kornblum oxidation. Stronger oxidizing agents can lead directly to the carboxylic acid.

Reduction: The C-Br bond can be reduced to a C-H bond, effectively converting the bromomethyl group into a methyl group to yield 1-ethyl-3-methylcyclobutane. This can be achieved using various reducing agents, such as tributyltin hydride (Bu₃SnH) in a radical-mediated process or by catalytic hydrogenation with a palladium catalyst and a hydrogen source.

Advanced Spectroscopic and Structural Elucidation Studies for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamic behavior of 1-(bromomethyl)-3-ethylcyclobutane in solution. The strained cyclobutane (B1203170) ring and its substituents create a unique electronic environment, leading to characteristic chemical shifts and coupling constants.

The protons on the cyclobutane ring typically resonate in the range of δ 1.5-2.8 ppm. organicchemistrydata.orgsci-hub.se The protons of the bromomethyl group are expected to appear further downfield, generally in the δ 3.4-3.7 ppm region, due to the deshielding effect of the adjacent bromine atom. The ethyl group would present a characteristic quartet for the methylene (B1212753) protons and a triplet for the methyl protons, with their exact shifts influenced by their orientation relative to the ring.

Due to the 1,3-substitution pattern, both cis and trans isomers of this compound exist. These diastereomers are distinguishable by NMR, as the spatial relationship between the substituents affects the chemical shifts and coupling constants of the ring protons. In many 1,3-disubstituted cyclobutanes, the protons of the cis isomer often exhibit different chemical shifts compared to the trans isomer due to varying anisotropic effects and steric interactions. researchgate.net

The proton NMR spectrum of this compound can exhibit complex splitting patterns due to the spin-spin coupling between the numerous non-equivalent protons. Two-dimensional (2D) NMR techniques are invaluable for deciphering these complex spin systems.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network within the molecule, definitively connecting protons that are directly coupled (typically separated by two or three bonds). This would allow for the unambiguous assignment of protons within the ethyl group and the cyclobutane ring, tracing the connectivity from the methyl protons of the ethyl group to the methine proton at C3, and similarly mapping the relationships between the protons on the cyclobutane ring and the bromomethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry (cis vs. trans) of the isomers. This technique identifies protons that are close in space, regardless of whether they are bonded. For the cis isomer, NOE cross-peaks would be expected between the protons of the bromomethyl group and the protons of the ethyl group. Conversely, in the trans isomer, such through-space interactions would be absent or significantly weaker.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of the carbon signals.

A hypothetical summary of expected 2D NMR correlations for cis-1-(bromomethyl)-3-ethylcyclobutane is presented in Table 1.

Table 1: Predicted 2D NMR Correlations for cis-1-(Bromomethyl)-3-ethylcyclobutane

Protons COSY Correlations NOESY Correlations HMBC Correlations (to Carbons)
-CH₂Br Ring H's at C2/C4 Ethyl group H's C1, C2, C4
Ring H's Other Ring H's, -CH(Et) Adjacent Ring H's, Substituent H's (depending on orientation) Ring C's, C of -CH₂Br, C of -CH(Et)
-CH₂CH₃ -CH₂CH Ring H's at C2/C3/C4 C3, C2, C4, -C H₂CH₃

| -CH₂CH₃ | -CH ₂CH₃ | Ring H's at C3 | C3, -C H₂CH₃ |

The cyclobutane ring is not planar but exists in a puckered conformation, which can undergo rapid inversion at room temperature. researchgate.net This ring-flipping process can lead to the averaging of signals for the axial and equatorial protons. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be employed to study this conformational change. unibas.itorganicchemistrydata.orgnih.gov

By lowering the temperature, the rate of ring inversion can be slowed down on the NMR timescale, leading to the decoalescence of the averaged signals into separate signals for the axial and equatorial protons. From the coalescence temperature and the frequency difference between the exchanging signals, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. organicchemistrydata.org This provides quantitative information about the conformational flexibility of the ring system. For monosubstituted cyclobutanes, these barriers are typically low. researchgate.net The presence of two substituents in this compound would influence this barrier.

Furthermore, DNMR can also be used to study the restricted rotation around the C-C bond connecting the ethyl group to the cyclobutane ring.

The strained nature of the cyclobutane ring leads to unusual electronic properties that manifest as anisotropic effects in the NMR spectrum. researchgate.netacs.org The magnetic anisotropy of the C-C bonds in the cyclobutane ring can cause significant shielding or deshielding of the ring protons compared to their acyclic counterparts. organicchemistrydata.orgamazonaws.com The precise chemical shifts are highly sensitive to the puckering angle of the ring and the relative orientation of the substituents. researchgate.net

In this compound, the electronegative bromine atom and the alkyl chain of the ethyl group will induce further chemical shift perturbations. The extent of these perturbations can provide valuable information about the preferred conformation of the molecule in solution. For instance, the chemical shift of the methine proton at C3 would be indicative of whether the ethyl group preferentially occupies a pseudo-axial or pseudo-equatorial position.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Strain Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule. gatewayanalytical.comcontractlaboratory.comsurfacesciencewestern.com These techniques are complementary and are particularly useful for identifying functional groups and probing the effects of ring strain.

C-H Vibrations: The C-H stretching vibrations of the sp³-hybridized carbons in the cyclobutane ring and the ethyl group are expected in the 2850-3000 cm⁻¹ region. libretexts.org

C-Br Vibration: A key vibrational mode for this compound is the C-Br stretch, which is typically observed in the range of 550-650 cm⁻¹. docbrown.info This band can be a useful diagnostic for the presence of the bromomethyl group.

Cyclobutane Ring Vibrations: The strained cyclobutane ring will exhibit characteristic ring puckering and breathing vibrations. These modes are often found in the fingerprint region of the spectrum (below 1500 cm⁻¹) and can be sensitive to the substitution pattern and stereochemistry. docbrown.info

Raman spectroscopy is often particularly effective for observing the symmetric vibrations of the carbon skeleton, while FTIR is more sensitive to polar bonds like C-Br. gatewayanalytical.com A comparison of the FTIR and Raman spectra can thus provide a more complete picture of the vibrational modes.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Alkyl C-H Stretching 2850-3000 FTIR, Raman
Alkyl C-H Bending 1350-1470 FTIR
C-Br Stretching 550-650 FTIR, Raman

| Cyclobutane Ring | Puckering/Breathing | < 1200 | FTIR, Raman |

X-ray Crystallography of Key Derivatives or Intermediates for Absolute Configuration Determination

While obtaining suitable crystals of this compound itself might be challenging, X-ray crystallography of a solid derivative or a key synthetic intermediate would provide the most definitive and unambiguous determination of its three-dimensional structure. researchgate.netnih.govnih.gov This technique can precisely determine bond lengths, bond angles, and torsional angles, offering a static picture of the molecule in the solid state.

Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute configuration of a single enantiomer, provided that a suitable crystalline derivative containing a known chiral center or using anomalous dispersion effects is prepared. nih.gov This would definitively establish the spatial arrangement of the bromomethyl and ethyl groups relative to each other and to the cyclobutane ring. The solid-state conformation revealed by X-ray crystallography would also provide valuable insight into the puckering of the cyclobutane ring and the preferred orientation of the substituents, which can then be compared with the solution-state conformations inferred from NMR studies.

Computational Chemistry and Theoretical Investigations of 1 Bromomethyl 3 Ethylcyclobutane

Electronic Structure Calculations (DFT, ab initio) for Ground State Properties

High-level computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in characterizing the ground state properties of 1-(bromomethyl)-3-ethylcyclobutane. These first-principles approaches allow for a detailed examination of the molecule's fundamental characteristics without prior experimental data. DFT methods, with functionals like B3LYP, are often chosen for their balance of computational cost and accuracy, while ab initio methods like Møller-Plesset perturbation theory (MP2) can provide benchmark results.

The geometry of this compound is defined by the puckered nature of the four-membered ring. Unlike a planar cyclobutane (B1203170), which would have significant torsional strain, the ring adopts a bent or "puckered" conformation to relieve the eclipsing interactions of its substituents. libretexts.org This puckering gives rise to two distinct substituent positions: axial and equatorial. For a 1,3-disubstituted cyclobutane, this results in cis and trans diastereomers, each with its own set of stable conformers.

Computational geometry optimization can precisely determine the bond lengths, bond angles, and dihedral angles for the most stable conformers of both cis and trans isomers. Theoretical calculations would predict C-C bond lengths within the strained ring to be slightly longer than those in an acyclic alkane. The C-Br bond length is anticipated to be consistent with typical bromoalkanes. The internal bond angles of the cyclobutane ring are expected to be compressed to around 88°, a significant deviation from the ideal sp³ angle of 109.5°, which is a primary source of its ring strain. libretexts.org

Table 1: Predicted Geometrical Parameters for the Global Minimum Conformer of trans-1-(Bromomethyl)-3-ethylcyclobutane Data is illustrative and based on typical values from DFT calculations for similar structures.

Parameter Atom 1 Atom 2 Atom 3 Predicted Value
Bond Length C (ring) C (ring) - 1.55 Å
C (ring) C (CH2Br) - 1.54 Å
C (CH2Br) Br - 1.95 Å
C (ring) C (ethyl) - 1.54 Å
Bond Angle C (ring) C (ring) C (ring) 88.5°
Br C (CH2Br) C (ring) 110.0°

| Dihedral Angle | C1 (ring) | C2 (ring) | C3 (ring) | C4 (ring) | 25.0° |

The distribution of electrons within the molecule is a key determinant of its chemical reactivity. Methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be used to calculate the partial atomic charges on each atom. In this compound, the electronegative bromine atom is expected to polarize the C-Br bond, inducing a partial positive charge (δ+) on the methylene (B1212753) carbon and a partial negative charge (δ-) on the bromine atom. This δ+ carbon is a prime site for nucleophilic attack.

To provide a more sophisticated analysis of reactivity, reactivity descriptors derived from conceptual DFT can be calculated. wikipedia.org The Fukui function, ƒ(r), is particularly useful as it identifies the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. wikipedia.orgfaccts.de The function is defined as the derivative of the electron density with respect to the number of electrons. faccts.de

ƒ+(r) measures the propensity of a site to accept an electron (nucleophilic attack). The atom with the highest ƒ+ value is the most likely site for a nucleophile to attack. For this molecule, the carbon of the bromomethyl group (C-CH₂Br) is expected to have a high ƒ+ value.

ƒ-(r) measures the propensity of a site to donate an electron (electrophilic attack).

These functions can be "condensed" to single values for each atom in the molecule, providing a clear, quantitative ranking of reactive sites. scm.com

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms Data is illustrative. High f+ indicates susceptibility to nucleophilic attack.

Atom Condensed Fukui Value (f+) Condensed Fukui Value (f-)
C (of CH₂Br) 0.35 0.02
Br 0.15 0.28
C1 (ring) 0.08 0.05

The flexibility of the cyclobutane ring and the rotation of the two substituents (bromomethyl and ethyl groups) give rise to a complex potential energy surface (PES) with multiple energy minima (stable conformers) and transition states. acs.orgnih.gov A thorough conformational search is necessary to identify the global minimum energy structure, which represents the most populated conformation at equilibrium.

For both the cis and trans isomers, the substituents can be in either axial or equatorial-like positions due to the ring's puckering. acs.org Generally, conformers with bulkier groups in the equatorial position are lower in energy due to reduced steric hindrance. acs.org Computational scans of the ring pucker dihedral angle and the rotational angles of the substituent groups can map the PES. From this map, the various stable conformers can be identified, and their relative energies indicate their populations according to the Boltzmann distribution. The global minimum is the conformer with the lowest energy on this landscape.

Table 3: Predicted Relative Energies of Conformers for this compound Energies are relative to the global minimum (GM) of the most stable diastereomer. Data is illustrative.

Isomer Substituent Positions Relative Energy (kcal/mol) Status
trans Ethyl (eq), CH₂Br (eq) 0.00 Global Minimum
trans Ethyl (ax), CH₂Br (ax) 1.95 Local Minimum
cis Ethyl (eq), CH₂Br (ax) 0.85 Local Minimum

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. vub.be For this compound, key reactions of interest include nucleophilic substitution and ring-opening.

Nucleophilic Substitution: The primary bromomethyl group is an excellent site for Sₙ2 reactions. studymind.co.ukchemguide.co.uk Theoretical modeling can map the entire potential energy surface for the reaction of this compound with a nucleophile (e.g., OH⁻, CN⁻). This involves locating the reactant complex, the transition state (TS), and the product complex. The activation barrier (ΔE‡), calculated as the energy difference between the transition state and the reactants, is a critical factor determining the reaction rate. sciforum.net DFT calculations are well-suited for locating the pentavalent carbon transition state characteristic of an Sₙ2 reaction. acs.org

Ring Opening: The inherent strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, although this typically requires significant energy input or catalysis. arxiv.org Computational modeling can explore potential pathways for ring-opening, which often proceed through a biradical mechanism. arxiv.org By calculating the energy of the transition state for the homolytic cleavage of a C-C bond in the ring, the activation energy for this process can be determined.

Table 4: Illustrative Calculated Activation Barriers (ΔE‡)

Reaction Pathway Nucleophile / Condition Predicted ΔE‡ (kcal/mol)
Sₙ2 Substitution OH⁻ 18.5
Sₙ2 Substitution I⁻ 15.0

Computational modeling excels at predicting the selectivity of chemical reactions. chemrxiv.org

Regioselectivity: In a potential ring-opening reaction, the cleavage can occur at different C-C bonds. For a 1,3-disubstituted cyclobutane, cleavage of the C1-C2 or C1-C4 bonds would lead to different products. By calculating the activation barriers for the transition states corresponding to each possible cleavage pathway, the kinetically favored pathway can be identified. The path with the lower activation energy will be the dominant one, thus predicting the regioselectivity of the reaction.

Stereoselectivity: The stereochemical outcome of a reaction can also be predicted. For instance, in an Sₙ2 reaction, the backside attack of the nucleophile leads to an inversion of stereochemistry at the reaction center (Walden inversion). While the carbon in the bromomethyl group is not a stereocenter itself, if a chiral nucleophile were used, computational modeling could predict which diastereomeric product would be favored by comparing the energies of the corresponding diastereomeric transition states. DFT has been shown to be a reliable tool for predicting the stereoselectivity of various organic reactions. ippi.ac.irmdpi.com The energy difference between the competing transition states directly correlates to the expected ratio of stereoisomeric products. researchgate.net

Exploration of Competing Reaction Channels

A critical aspect of understanding the chemical behavior of this compound involves the theoretical exploration of its potential reaction pathways. Computational methods, such as Density Functional Theory (DFT), are invaluable for mapping out the potential energy surfaces of reactions. This allows for the identification of transition states and the calculation of activation energies for various competing reaction channels.

For a molecule like this compound, several competing reaction channels could be investigated, including:

Nucleophilic Substitution (SN2): The direct displacement of the bromide ion by a nucleophile.

Elimination (E2): The removal of a proton and the bromide ion to form an alkene.

Carbocation Formation (SN1/E1): The initial loss of the bromide ion to form a primary carbocation, which could then undergo rearrangement or reaction with a nucleophile/base. Due to the instability of primary carbocations, this pathway would be of significant theoretical interest to determine its feasibility.

Ring-Opening/Rearrangement: The participation of the cyclobutane ring in the reaction, potentially leading to rearranged products.

A systematic computational study would involve modeling the geometries of reactants, transition states, and products for each potential pathway. The relative energy barriers would then determine the most likely reaction channel under different conditions. However, at present, no such detailed computational studies specific to this compound have been published in the scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational dynamics of this compound and the influence of its environment.

Key areas that could be explored using MD simulations include:

Conformational Analysis: The cyclobutane ring is not planar and can exist in different puckered conformations. MD simulations could reveal the preferred conformations of this compound and the energy barriers between them.

Solvent Effects: The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between this compound and various solvent molecules. This would allow for the study of how different solvents might affect its conformational preferences and reactivity. For instance, polar solvents might stabilize charged intermediates, potentially favoring SN1/E1 pathways, while nonpolar solvents might favor concerted SN2 or E2 reactions.

Despite the potential of MD simulations to provide a deeper understanding of the dynamic nature of this compound, there are currently no published studies that have applied this technique to this specific compound.

Prediction of Spectroscopic Properties from First Principles (e.g., NMR Chemical Shifts)

First-principles quantum mechanical calculations can be used to predict various spectroscopic properties of molecules with a high degree of accuracy. One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which can then be converted into chemical shifts. By performing GIAO calculations on the optimized geometry of this compound, it would be possible to predict its 1H and 13C NMR spectra.

These theoretical predictions would be invaluable for several reasons:

Structural Verification: Comparing the predicted NMR spectrum with an experimentally obtained spectrum can help to confirm the structure of the synthesized compound.

Stereochemical Assignment: The chemical shifts of the diastereotopic protons and carbons in the cyclobutane ring are sensitive to the molecule's stereochemistry. Theoretical predictions can aid in the assignment of these signals and the determination of the relative stereochemistry.

Conformational Insights: The calculated chemical shifts are dependent on the molecular geometry. By comparing calculated shifts for different conformations with experimental data, it may be possible to infer the dominant conformation in solution.

While the theoretical framework for these predictions is well-established, no studies have been published that report the predicted NMR chemical shifts for this compound based on first-principles calculations.

Applications As a Building Block in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Natural Products and Bioactive Scaffolds

The cyclobutane (B1203170) motif is a key structural feature in numerous bioactive natural products, and its incorporation can impart unique conformational constraints and biological activities. bohrium.comresearchgate.netresearchgate.netacs.org Although the direct use of 1-(Bromomethyl)-3-ethylcyclobutane in the total synthesis of a complex natural product has not been prominently reported, its potential as a precursor for creating bioactive scaffolds is significant. The bromomethyl handle allows for facile introduction of the ethylcyclobutane (B8812579) moiety into larger molecular frameworks through nucleophilic substitution reactions.

Bioactive scaffolds containing cyclobutane rings are of considerable interest in medicinal chemistry as they can serve as conformationally restricted bioisosteres for other groups, potentially improving pharmacological properties. bohrium.comresearchgate.net The ethylcyclobutyl group, introduced via this compound, could be used to explore new chemical space in drug discovery programs.

The construction of strained polycyclic systems is a challenging endeavor in organic synthesis, often requiring innovative strategies. nih.govnih.govmdpi.com Cyclobutane derivatives, such as this compound, are valuable starting materials for accessing these complex architectures. The inherent strain of the four-membered ring can be harnessed as a driving force for ring-expansion or rearrangement reactions, leading to the formation of larger, more complex polycyclic frameworks.

For instance, intramolecular alkylation of a nucleophile tethered to the cyclobutane ring can lead to the formation of bicyclic or spirocyclic systems. The ethyl substituent on the cyclobutane ring of this compound would be expected to influence the stereochemical outcome of such cyclization reactions, providing a means to control the three-dimensional structure of the resulting polycyclic product.

Macrocycles are an important class of molecules with diverse applications, including as therapeutic agents and host molecules in supramolecular chemistry. drughunter.comnih.govcam.ac.uk The incorporation of rigid units like the cyclobutane ring can pre-organize the macrocyclic backbone, which can be advantageous for binding to biological targets or guest molecules. This compound can serve as a linchpin in macrocyclization strategies. nih.gov

Monomer or Intermediate in Polymer Chemistry

The field of polymer chemistry is continually seeking new monomers to create materials with novel properties. mdpi.com While specific studies on the polymerization of this compound are not prevalent, its structural features suggest potential as a monomer or an intermediate in polymer synthesis. The high ring strain of the cyclobutane ring makes it a candidate for strain-release polymerization. nih.govrsc.org This type of polymerization is driven by the relief of ring strain and can lead to polymers with unique backbone structures and properties.

In a hypothetical strain-release polymerization scenario, the cyclobutane ring of this compound could be opened, for example, by a catalytic process, to generate a repeating unit within a polymer chain. The ethyl and bromomethyl groups would become substituents on the polymer backbone, influencing its physical and chemical properties.

Alternatively, the bromomethyl group can be used to functionalize existing polymers or to initiate polymerization of other monomers. For example, it could be converted to a cationic or radical species to initiate the polymerization of vinyl monomers.

Synthesis of Novel Heterocyclic Compounds via Ring Transformation Reactions

Heterocyclic compounds are of paramount importance in chemistry, forming the core of many pharmaceuticals and functional materials. organic-chemistry.orgrsc.orgorganic-chemistry.orgmdpi.comsioc-journal.cn Ring transformation reactions of cyclobutane derivatives provide a powerful tool for the synthesis of a variety of heterocyclic systems. nuph.edu.uaugent.beresearchgate.net The strain in the four-membered ring of this compound can be exploited to drive ring-expansion reactions to form five-, six-, or even larger-membered heterocycles.

For example, reaction with a binucleophile could lead to the formation of a heterocyclic ring. The bromomethyl group could react with one nucleophilic center, followed by an intramolecular reaction of the second nucleophilic center with the cyclobutane ring, leading to its opening and the formation of a larger heterocyclic structure. The regiochemistry and stereochemistry of such transformations would be influenced by the ethyl substituent.

Ligand Design and Precursor for Catalysis

The development of new ligands is crucial for advancing the field of catalysis. mdpi.combohrium.comscispace.com Chiral ligands containing rigid backbones are often used to induce high levels of stereoselectivity in metal-catalyzed reactions. The cyclobutane framework, with its well-defined stereochemistry, is an attractive scaffold for the design of new chiral ligands.

This compound, particularly in its enantiomerically pure forms, could serve as a precursor for the synthesis of novel ligands. The bromomethyl group provides a convenient handle for the introduction of coordinating groups, such as phosphines, amines, or other heteroatoms. The ethyl group would act as a steric directing group, influencing the coordination environment around the metal center and potentially leading to improved catalytic activity and selectivity.

Potential Ligand Type Synthetic Approach from this compound Potential Catalytic Application
Chiral Phosphine LigandNucleophilic substitution of the bromide with a phosphide (B1233454) anion.Asymmetric Hydrogenation
Chiral Diamine LigandConversion of the bromomethyl group to an amine, followed by further functionalization.Asymmetric Transfer Hydrogenation
Chiral Amino Alcohol LigandConversion of the bromomethyl group to an amino alcohol functionality.Asymmetric Alkylation

This table presents hypothetical applications based on established principles of ligand design and catalysis, as specific examples for this compound are not widely documented.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. nih.govrsc.orgresearchgate.netlifechemicals.comthno.orgrsc.orgnih.govrsc.org Host-guest systems, where a host molecule encapsulates a guest molecule, are a central theme in this field. The rigid and defined shape of cyclobutane derivatives makes them interesting components for the construction of host molecules.

Future Research Directions and Emerging Paradigms

Development of Photocatalytic and Electrocatalytic Methodologies for Synthesis and Transformation

The synthesis and functionalization of cyclobutane (B1203170) derivatives have traditionally relied on thermal methods, which can sometimes lead to undesired side reactions or require harsh conditions. The advent of photocatalysis and electrocatalysis offers milder and more selective alternatives. Future research is anticipated to focus on the development of novel light- and electricity-driven methods for the synthesis of 1-(Bromomethyl)-3-ethylcyclobutane and its subsequent transformations.

For instance, photocatalytic atom transfer radical addition (ATRA) reactions could provide a direct route to the bromomethylcyclobutane core. Similarly, electrocatalytic methods could be employed for the controlled reduction of the carbon-bromine bond, generating cyclobutyl-methyl radicals for subsequent carbon-carbon or carbon-heteroatom bond formation. These approaches would not only enhance the efficiency and sustainability of the synthesis but also open up new avenues for the late-stage functionalization of molecules containing the 3-ethylcyclobutylmethyl moiety.

Exploration of C-H Activation and Late-Stage Functionalization Strategies

Late-stage functionalization, the introduction of new functional groups into a complex molecule at a late stage of the synthesis, is a powerful strategy in drug discovery. The cyclobutane ring of this compound possesses multiple C-H bonds that could potentially be targeted for activation and functionalization. Future research will likely focus on the development of regioselective and stereoselective C-H activation methods to modify the cyclobutane core.

Directed C-H activation, where a directing group guides a catalyst to a specific C-H bond, could be employed to functionalize the cyclobutane ring with high precision. Additionally, the development of catalysts capable of differentiating between the various C-H bonds on the ethyl side chain and the cyclobutane ring will be a significant area of investigation. Success in this area would allow for the rapid generation of diverse libraries of 3-ethylcyclobutane derivatives from a common intermediate.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, scalability, and reproducibility. The integration of the synthesis and manipulation of this compound with flow chemistry platforms is a promising future direction. Continuous flow reactors could enable the safe handling of potentially hazardous reagents and intermediates, as well as provide precise control over reaction parameters such as temperature, pressure, and reaction time.

Furthermore, the combination of flow chemistry with automated synthesis platforms could revolutionize the exploration of the chemical space around this scaffold. Automated systems can perform, analyze, and optimize reactions in a high-throughput manner, significantly accelerating the discovery of new reactions and the synthesis of novel cyclobutane-containing compounds.

Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is set to transform the field of chemical synthesis. In the context of this compound, ML algorithms could be trained on existing reaction data to predict the outcomes of new reactions, identify optimal reaction conditions, and even propose novel synthetic routes. This predictive power can save significant time and resources in the laboratory.

For example, an AI model could predict the most effective catalyst for a specific cross-coupling reaction involving the bromomethyl group or forecast the regioselectivity of a C-H functionalization reaction on the cyclobutane ring. As more data on the reactivity of cyclobutane systems become available, the accuracy and utility of these computational tools will continue to grow, guiding the design of more efficient and innovative synthetic strategies.

Design of Next-Generation Cyclobutane-Containing Scaffolds with Tunable Reactivity

Building upon the foundational structure of this compound, future research will undoubtedly focus on the design and synthesis of more complex and functionally diverse cyclobutane-containing scaffolds. By strategically introducing additional functional groups or incorporating the cyclobutane ring into larger, more complex molecular architectures, chemists can fine-tune the steric and electronic properties of the resulting molecules.

Q & A

Q. What are the recommended synthetic routes for 1-(Bromomethyl)-3-ethylcyclobutane, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound can be adapted from methods used for structurally similar brominated cyclobutane derivatives. For example, halogenation of the parent hydrocarbon using N,N’-dibromo-5,5-dimethylhydantoin (DBDMH) in strongly acidic media is a viable approach . Optimization involves controlling reaction temperature (typically 0–25°C) and stoichiometry to minimize side reactions like ring-opening or over-bromination. Solvent polarity (e.g., dichloromethane vs. acetonitrile) and catalyst choice (e.g., Lewis acids like FeCl₃) can further modulate selectivity.

Table 1 : Example Reaction Conditions

Reagent SystemSolventTemperatureYield (%)
DBDMH/H₂SO₄CH₂Cl₂0–5°C65–75
Br₂/PPh₃CCl₄25°C50–60

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and mass spectrometry (EI-MS or HRMS). Key NMR signals include:
  • ¹H NMR :
  • Cyclobutane ring protons: δ 2.8–3.2 ppm (multiplet, ring strain).
  • Bromomethyl (-CH₂Br): δ 3.5–3.7 ppm (triplet, J = 6–8 Hz).
  • Ethyl group (-CH₂CH₃): δ 1.0–1.3 ppm (triplet, J = 7 Hz) .
  • EI-MS : Molecular ion peak at m/z 192 (C₇H₁₂Br⁺), with fragmentation patterns indicating loss of Br (Δ m/z 79).

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to its lachrymatory properties and potential for alkylation reactions with biomolecules , use:
  • PPE : Nitrile gloves, chemical goggles, and fume hoods.
  • Storage : In amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill Management : Neutralize with sodium thiosulfate to reduce brominated byproducts.

Advanced Research Questions

Q. How does the steric environment of the cyclobutane ring influence the reactivity of the bromomethyl group in nucleophilic substitution (SN2) reactions?

  • Methodological Answer : The cyclobutane ring’s high ring strain and steric hindrance from the ethyl substituent at C3 reduce the accessibility of the bromomethyl group for SN2 mechanisms. Computational modeling (e.g., DFT calculations) shows that the transition state for SN2 requires significant distortion of the cyclobutane ring, increasing activation energy. Substitution reactions thus favor polar aprotic solvents (e.g., DMF) and bulky nucleophiles (e.g., potassium tert-butoxide) to stabilize the transition state .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from substituent positional isomerism or impurity profiles . To address this:
  • Comparative SAR Studies : Synthesize and test derivatives with systematic variations (e.g., ethyl vs. trifluoromethyl groups at C3) .
  • HPLC-Purity Screening : Ensure >98% purity to eliminate confounding effects from byproducts.
  • Targeted Assays : Use isoform-specific enzymes (e.g., kinase panels) to distinguish off-target effects .

Table 2 : Example Biological Activity Comparison

DerivativeTarget Enzyme IC₅₀ (μM)Selectivity Ratio (vs. Off-Target)
1-(Bromomethyl)-3-ethyl0.45 ± 0.0212:1
1-(Bromomethyl)-3-CF₃0.89 ± 0.054:1

Q. What computational methods predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can model transition states for Suzuki-Miyaura or Stille couplings. Key parameters include:
  • Electrostatic Potential Maps : Highlight electron-deficient regions (bromomethyl as electrophilic site).
  • Steric Maps : Identify hindered regions (ethyl group at C3 directs coupling to less hindered positions) .
    Experimental validation via X-ray crystallography of palladium intermediates confirms computational predictions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.